2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
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Overview
Description
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This reaction uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds to form the desired product. The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: Common solvents include toluene and tetrahydrofuran (THF).
Major Products
Scientific Research Applications
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for use in the fabrication of advanced materials with specific electronic characteristics.
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are related to its ability to facilitate electron and hole transport in semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): A polymeric version with similar electronic properties.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another thiophene derivative used in similar applications.
Uniqueness
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its specific bromine substitutions, which allow for further functionalization and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials.
Properties
Molecular Formula |
C14H6Br2S4 |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H6Br2S4/c15-7-1-3-17-13(7)11-5-9-10(19-11)6-12(20-9)14-8(16)2-4-18-14/h1-6H |
InChI Key |
ZZSFLBPACKOHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC3=C(S2)C=C(S3)C4=C(C=CS4)Br |
Origin of Product |
United States |
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